![molecular formula C17H21N3O B2364925 (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-37-2](/img/structure/B2364925.png)
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that features a tert-butylphenyl group and a dihydropyrazolopyrazinyl group
Mechanism of Action
Target of Action
The primary target of this compound, also known as 5-(4-tert-butylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the normal function of the protein .
Biochemical Pathways
The compound affects the HBV life cycle by targeting the core protein . The downstream effects include the disruption of viral replication and the inhibition of the production of new virus particles .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of HBV replication and the reduction of viral load . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation, where tert-butylbenzene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Final coupling: The pyrazolopyrazine core is then coupled with the tert-butylphenyl group using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: can be compared with other pyrazolopyrazine derivatives and tert-butylphenyl compounds.
Similar compounds: Pyrazolopyrazine derivatives, tert-butylphenyl ketones, and other heterocyclic compounds with similar structural motifs.
Uniqueness
Structural Uniqueness: The combination of the tert-butylphenyl group with the pyrazolopyrazine core is unique and provides distinct chemical and physical properties.
Functional Uniqueness:
Properties
IUPAC Name |
(4-tert-butylphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-17(2,3)14-6-4-13(5-7-14)16(21)19-10-11-20-15(12-19)8-9-18-20/h4-9H,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSGVLQQPLZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
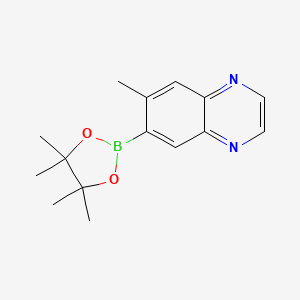
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
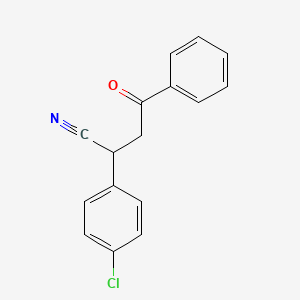
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
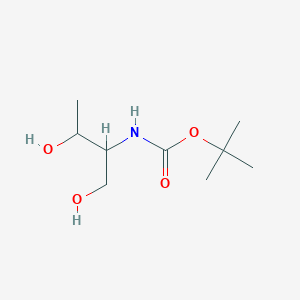

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
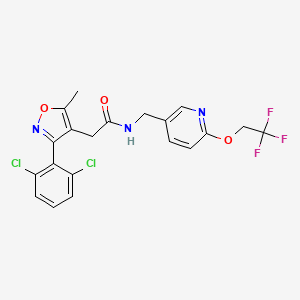
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2364854.png)
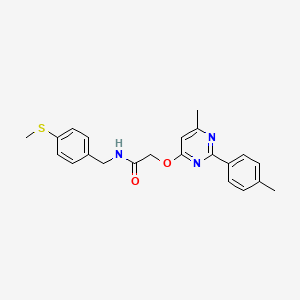
![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2364863.png)

